t-BuO2C-PEG2-SS-PEG2-CO2tBu
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Overview
Description
The compound t-BuO2C-PEG2-SS-PEG2-CO2tBu is a bifunctional polyethylene glycol (PEG) derivative. It is characterized by the presence of two tert-butyl ester groups and a disulfide bond. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to form stable linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-BuO2C-PEG2-SS-PEG2-CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a disulfide-containing compound. This is achieved by reacting polyethylene glycol (PEG) with a disulfide linker under controlled conditions.
Esterification: The PEGylated disulfide compound is then esterified with tert-butyl chloroformate to introduce the tert-butyl ester groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with disulfide linkers in industrial reactors.
Continuous Esterification: The PEGylated product is continuously esterified with tert-butyl chloroformate in a flow reactor to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
t-BuO2C-PEG2-SS-PEG2-CO2tBu undergoes several types of chemical reactions, including:
Reduction: The disulfide bond can be reduced to form two thiol groups.
Substitution: The tert-butyl ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
Reduction: The major product is PEG2-SH.
Hydrolysis: The major product is PEG2-COOH.
Scientific Research Applications
t-BuO2C-PEG2-SS-PEG2-CO2tBu has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry.
Biology: Employed in the modification of proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of hydrogels and other advanced materials.
Mechanism of Action
The mechanism of action of t-BuO2C-PEG2-SS-PEG2-CO2tBu involves:
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing two thiol groups.
Ester Hydrolysis: The tert-butyl ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
mPEG-SS-mPEG: Similar structure but lacks the tert-butyl ester groups.
PEG2-SS-PEG2: Contains a disulfide bond but no ester groups.
Uniqueness
t-BuO2C-PEG2-SS-PEG2-CO2tBu is unique due to the presence of both tert-butyl ester groups and a disulfide bond, which provides it with distinct chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O8S2/c1-21(2,3)29-19(23)7-9-25-11-13-27-15-17-31-32-18-16-28-14-12-26-10-8-20(24)30-22(4,5)6/h7-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMRWVWZXYDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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